Cav1.2 Binding Affinity: Target Engagement vs. Best-in-Class Dihydropyridine Blocker Nisoldipine
The Cav1.2 inhibitory potency of CAS 2034202-40-7 has not been reported as a discrete IC50 value in primary literature. However, structurally related 2,5-dioxopyrrolidin-1-yl hybrids demonstrate measurable Cav1.2 blockade in automated patch clamp assays. For context, nisoldipine — a gold-standard dihydropyridine L-type calcium channel blocker — inhibits Cav1.2 with an IC50 of 10 nM in ventricular myocyte preparations [1]. By contrast, the simpler succinimide anticonvulsant ethosuximide yields a substantially weaker Cav1.2 IC50 of 11.8 µM (11,800 nM) in CHO cells expressing Cav1.2, beta-2, and alpha-2/delta-1 subunits on the QPatch platform [2]. The 2-oxoimidazolidine-1-carboxamide scaffold of CAS 2034202-40-7 is hypothesized, based on its urea pharmacophore and linker geometry, to occupy a Cav1.2 potency range intermediate between these extremes — a prediction consistent with the moderate Cav1.2 activity observed for the related compound 30 series, where Cav1.2 inhibition was identified as the most plausible anticonvulsant mechanism [3]. Direct head-to-head IC50 data for CAS 2034202-40-7 on Cav1.2 channels is currently absent from the public domain, representing a key evidence gap for quantitative differentiation.
| Evidence Dimension | Cav1.2 (L-type calcium channel) inhibitory potency — IC50 |
|---|---|
| Target Compound Data | Not reported in primary literature; predicted moderate Cav1.2 inhibitor based on structural class membership |
| Comparator Or Baseline | Nisoldipine IC50 = 10 nM (ventricular myocytes) [1]; Ethosuximide IC50 = 11,800 nM (CHO cells, QPatch) [2]; Compound 30 series: Cav1.2 inhibition confirmed as mechanism but discrete IC50 not specified [3] |
| Quantified Difference | Insufficient data for quantitative differential claim; target compound lacks discrete Cav1.2 IC50 measurement |
| Conditions | Comparative analysis across electrophysiology platforms: QPatch automated patch clamp (CHO cells expressing Cav1.2, beta-2, alpha-2/delta-1) vs. ventricular myocyte manual patch |
Why This Matters
The absence of a published Cav1.2 IC50 for CAS 2034202-40-7 means purchasers cannot confirm target engagement potency relative to reference blockers, making this compound suitable primarily for exploratory electrophysiology screening rather than as a validated pharmacological tool.
- [1] Nisoldipine — Product specification. Nisoldipine (BAY-k 5552; Sular) is a calcium channel blocker specific for L-type Cav1.2 with IC50 of 10 nM. Anjiechem; MedChemExpress; Abmole. View Source
- [2] BindingDB BDBM50240424. Ethosuximide: Inhibition of Cav1.2 current. QPatch automatic path clamp in CHO cells expressing Cav1.2, beta-2, and alpha-2/delta-1 subunits. IC50 = 1.18E+4 nM. View Source
- [3] Abram M, Jakubiec M, Koczurkiewicz P, et al. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Int J Mol Sci. 2020;21(22):8780. doi:10.3390/ijms21228780 View Source
